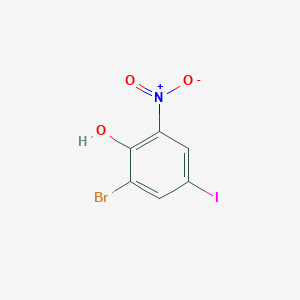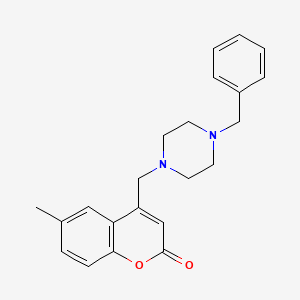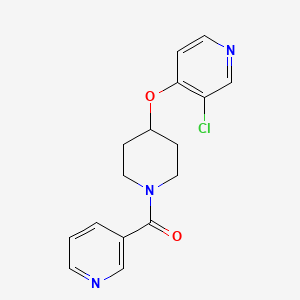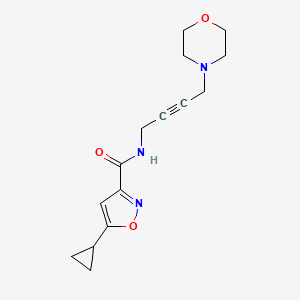![molecular formula C18H15FN4O3S B2372326 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897480-93-2](/img/structure/B2372326.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone, also known as FNT, is a novel compound that exhibits potential biochemical and therapeutic properties. It belongs to the class of benzothiazole (BTA) derivatives, which are known for their broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has shown that compounds structurally similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone exhibit significant antimicrobial and antitumor activities. For instance, a study conducted by (Patel, Agravat, & Shaikh, 2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and found them to have variable and modest activity against bacteria and fungi. Additionally, (Bhole & Bhusari, 2011) synthesized (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone derivatives, which demonstrated inhibitory effects on a wide range of cancer cell lines.
Anti-Mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A study by (Pancholia et al., 2016) prepared and evaluated several compounds for their anti-tubercular activity against Mycobacterium tuberculosis, with some demonstrating promising results.
Inhibition of Steel Corrosion
Organic inhibitors structurally related to the compound have been studied for their ability to inhibit steel corrosion. (Singaravelu, Bhadusha, & Dharmalingam, 2022) investigated the corrosion inhibition of mild steel using synthesized compounds, revealing significant inhibition efficiency, which could be beneficial in industrial applications.
Structural and Spectral Analysis
A related compound, synthesized by (Prasad et al., 2018), was characterized using various spectral techniques, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. This research contributes to understanding the structural properties of these types of compounds.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation.
Result of Action
The inhibition of COX enzymes by the compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the compound could potentially be used as an anti-inflammatory agent.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-5-3-7-15-16(13)20-18(27-15)22-10-8-21(9-11-22)17(24)12-4-1-2-6-14(12)23(25)26/h1-7H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPQLPDNUPQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)

![(1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2372256.png)
![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)

![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)

![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)


